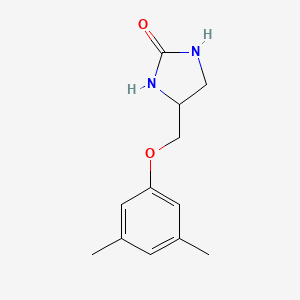
Maurotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maurotoxin is a component of the venom of Scorpio maurus palmatus. this compound is a member of the α-KTx6.2 scorpion toxin family. It blocks voltage-gated potassium channels (KV1.1/KCNA1, KV1.2/KCNA2, and KV1.3/KCNA3) and inhibits apamin-sensitive small conductance calcium-activated channels (SK channels), particularly KCa3.1 (IKca1, SK4). The blockage of Kv1.2 occurs with high affinity.
Applications De Recherche Scientifique
Inhibition of Potassium Channels
- Maurotoxin as a Potassium Channel Inhibitor : this compound has been found to be a potent inhibitor of certain types of potassium channels. This includes intermediate conductance calcium-activated potassium channels (IK1) and voltage-gated potassium channels (Kv1.2). Its effectiveness in inhibiting these channels has made it a valuable tool in understanding the physiological roles of these channel subtypes (Castle et al., 2003).
Mechanisms of Action on Channels
- Understanding the Mechanisms of this compound Action : Studies on this compound's interaction with various channels, such as Shaker potassium channels, have helped elucidate the molecular mechanisms of its action. These insights are crucial for understanding how similar toxins affect cellular processes and for potential therapeutic applications (Avdonin et al., 2000).
Structural and Pharmacological Studies
- Analysis of this compound's Structure and Pharmacology : Research has focused on the unique structure of this compound, specifically its disulfide bridge organization. This analysis has provided insights into how structural variations can influence the pharmacological properties of neurotoxins (Fajloun et al., 2000).
Binding Site Identification
- Mapping of this compound Binding Sites : Identifying the binding sites of this compound on various potassium channels, such as hKv1.2 and hIKCa1, helps in understanding the toxin's specificity and potency. This knowledge is fundamental for designing drugs that can target specific channels (Visan et al., 2004).
Folding and Oxidation Studies
- Oxidation and Folding of this compound : Research into the oxidation and folding processes of this compound contributes to a broader understanding of protein chemistry and may have implications for the manufacturing of peptide-based drugs (di Luccio et al., 2001).
Neurotoxin Research
- Clinical Applications of Neurotoxins : While not directly about this compound, research into neurotoxins in general, including their mechanisms and applications in clinical settings, provides context for understanding the potential uses of this compound in medicine and research (Zhou et al., 2022).
Propriétés
Formule moléculaire |
C145H231N45O47S8 |
|---|---|
Poids moléculaire |
3612.55 Da |
Apparence |
White lyophilized solidPurity rate: > 95 %AA sequence: Val-Ser-Cys3-Thr-Gly-Ser-Lys-Asp-Cys9-Tyr-Ala-Pro-Cys13-Arg-Lys-Gln-Thr-Gly-Cys19-Pro-Asn-Ala-Lys-Cys24-Ile-Asn-Lys-Ser-Cys29-Lys-Cys31-Tyr-Gly-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys19 and Cys31 -Cys34Length (aa): 34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



